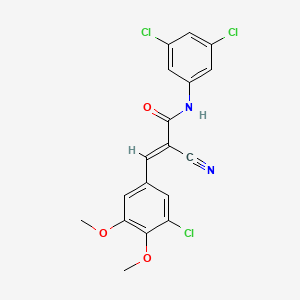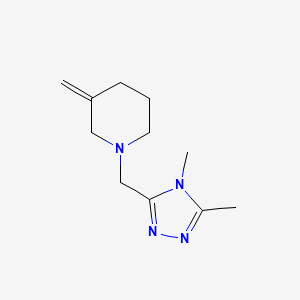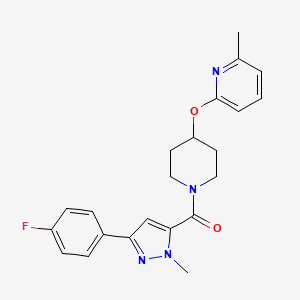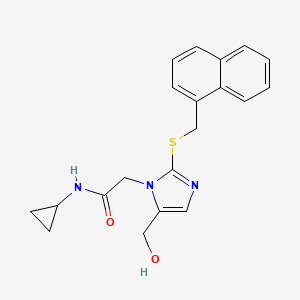![molecular formula C13H17N3OS B2902527 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine CAS No. 2199869-36-6](/img/structure/B2902527.png)
1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are known to have a wide range of biological activities such as anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.
Synthesis Analysis
Thienopyrimidines can be synthesized through various methods. For instance, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety was efficiently prepared by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol .Molecular Structure Analysis
The molecular structure of thienopyrimidines is similar to that of purines, making them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For example, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one .Physical And Chemical Properties Analysis
Thienopyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are much weaker bases than pyridine and are soluble in water .Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the cytochrome bd oxidase (cyt- bd) in mycobacterial strains . They have also been associated with the inhibition of phosphatidylinositol 3-kinase (PI3K) .
Mode of Action
Thieno[2,3-d]pyrimidine derivatives have been suggested to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thieno[2,3-d]pyrimidine derivatives have been associated with the disruption of the electron transport chain in mycobacterial strains .
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been associated with antimicrobial , anticancer , and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine in lab experiments include its potential therapeutic applications and its ability to inhibit specific enzymes or receptors involved in disease processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine. One possible direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more effective therapeutic strategies based on its properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for the development of effective therapeutic strategies.
Métodos De Síntesis
The synthesis of 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine involves the reaction of 1-methylpiperidine-3-carboxaldehyde with thieno[2,3-d]pyrimidin-4-ol in the presence of a suitable base. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(1-methylpiperidin-3-yl)methoxy]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-16-5-2-3-10(7-16)8-17-12-11-4-6-18-13(11)15-9-14-12/h4,6,9-10H,2-3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPQHCJTRTXVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2902444.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2902447.png)
![3-(4-Chlorobenzyl)-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2902448.png)
![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2902449.png)


![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2902455.png)


![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2902459.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902462.png)

